Cas no 97605-25-9 (Isoscoparin-2”-β-D-glucopyranoside)
Isoscoparin-2”-β-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- Isoscoparin-2”-β-D-glucopyranoside
- Isoscoparin-2''O-glucoside
- 6-(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- D
- Isoscoparin-2′′O-glucoside
- Isoscoparin 2''-O-glucoside
- HY-N5141
- 2''-O-beta-D-glucosylisoscoparin
- XDA60525
- Isoscoparin-2????O-glucoside
- Isoscoparin-2''-Beta-D-glucopyranoside
- D85180
- FS-7156
- 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
- CS-0032552
- A-D-glucopyranoside
- Q27145371
- Isoscoparin-2'-beta-D-glucopyranoside
- 97605-25-9
- Isoscoparin-2 inverted exclamation marka inverted exclamation markaO-glucoside
- Isoscoparin-2-(2)-D-glucopyranoside
- AKOS040760485
- CHEBI:75518
- (1S)-1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-O-beta-D-glucopyranosyl-D-glucitol
- DTXSID701311330
- ISOSCOPARIN-2''-O-GLUCOSIDE
- Isoscoparin-2 inverted exclamation mark+/--
- Flavone base + 3O, 1MeO, C-Hex-Hex
- FT-0775936
- 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
- Isoscoparin-2a(2)a(2)O-glucoside
- DA-64568
-
- Inchi: 1S/C28H32O16/c1-40-14-4-9(2-3-10(14)31)13-5-11(32)18-15(41-13)6-12(33)19(22(18)36)26-27(24(38)21(35)16(7-29)42-26)44-28-25(39)23(37)20(34)17(8-30)43-28/h2-6,16-17,20-21,23-31,33-39H,7-8H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
- InChI Key: AQQFWSYLUDMDBP-ODEMIOGVSA-N
- SMILES: OC1C2C(C=C(C3C=CC(O)=C(OC)C=3)OC=2C=C(O)C=1[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
Computed Properties
- Exact Mass: 624.16903493g/mol
- Monoisotopic Mass: 624.16903493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 44
- Rotatable Bond Count: 7
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 10
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 266Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
Isoscoparin-2”-β-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I80300-10mg |
Isoscoparin-2”-β-D-glucopyranoside |
97605-25-9 | ,HPLC≥98% | 10mg |
¥3152.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1802-1 mg |
Isoscoparin-2''-Beta-D-glucopyranoside |
97605-25-9 | 1mg |
¥1865.00 | 2022-04-26 | ||
| A2B Chem LLC | AX03338-1mg |
Isoscoparin-2”-β-D-glucopyranoside |
97605-25-9 | 98% | 1mg |
$271.00 | 2023-12-29 | |
| A2B Chem LLC | AX03338-5mg |
Isoscoparin-2”-β-D-glucopyranoside |
97605-25-9 | ≥98% | 5mg |
$310.00 | 2024-07-18 | |
| TargetMol Chemicals | TN1802-1 ml * 10 mm |
Isoscoparin-2′′O-glucoside |
97605-25-9 | 1 ml * 10 mm |
¥ 2490 | 2024-07-20 | ||
| TargetMol Chemicals | TN1802-10 mg |
Isoscoparin-2′′O-glucoside |
97605-25-9 | 98% | 10mg |
¥ 2,390 | 2023-07-11 | |
| TargetMol Chemicals | TN1802-1 mL * 10 mM (in DMSO) |
Isoscoparin-2′′O-glucoside |
97605-25-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2490 | 2023-09-15 | |
| TargetMol Chemicals | TN1802-10mg |
Isoscoparin-2′′O-glucoside |
97605-25-9 | 10mg |
¥ 2390 | 2024-07-20 | ||
| MedChemExpress | HY-N5141-1mg |
Isoscoparin-2′′O-glucoside |
97605-25-9 | 1mg |
¥742 | 2025-04-15 | ||
| MedChemExpress | HY-N5141-5mg |
Isoscoparin-2′′O-glucoside |
97605-25-9 | 5mg |
¥1855 | 2025-04-15 |
Isoscoparin-2”-β-D-glucopyranoside Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Isoscoparin-2”-β-D-glucopyranoside
Isoscoparin-2”-β-D-glucopyranoside: A Comprehensive Overview of Its Chemical Properties and Therapeutic Applications
Isoscoparin-2”-β-D-glucopyranoside, a derivative of the naturally occurring compound isoscoparin, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic benefits. This compound, identified by its CAS number 97605-25-9, represents a promising candidate for further research and development in the treatment of various diseases. The introduction of a β-D-glucopyranoside moiety into the isoscoparin backbone enhances its solubility and bioavailability, making it an attractive option for drug formulation.
The chemical structure of Isoscoparin-2”-β-D-glucopyranoside consists of a glycosidic bond linking the glucopyranose unit to the isoscoparin core. This modification not only improves the pharmacokinetic properties of the compound but also opens up new avenues for its biological activity. The glucopyranoside group is known to interact with various biological targets, including enzymes and receptors, which could be exploited for therapeutic purposes.
Recent studies have highlighted the potential of Isoscoparin-2”-β-D-glucopyranoside in modulating inflammatory pathways. In vitro experiments have demonstrated its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly intriguing given the rising prevalence of chronic inflammatory diseases worldwide. The compound's mechanism of action likely involves interactions with signaling pathways that regulate immune responses, thereby providing a novel therapeutic approach.
Moreover, Isoscoparin-2”-β-D-glucopyranoside has shown promise in preclinical models as an anti-cancer agent. Research indicates that it can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting anti-apoptotic proteins. The glucopyranoside moiety appears to enhance these effects by improving cellular uptake and reducing metabolic clearance. These properties make Isoscoparin-2”-β-D-glucopyranoside a compelling candidate for further investigation in oncology research.
The synthesis of Isoscoparin-2”-β-D-glucopyranoside involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include glycosylation of isoscoparin with β-D-glucopyranosyl donor molecules under acidic or enzymatic conditions. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for potential clinical applications.
In addition to its therapeutic potential, Isoscoparin-2”-β-D-glucopyranoside has been explored for its role in neuroprotective therapies. Studies suggest that it can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate oxidative stress and inflammation may contribute to its neuroprotective properties, offering hope for patients suffering from these debilitating conditions.
The pharmacokinetic profile of Isoscoparin-2”-β-D-glucopyranoside has been thoroughly investigated to optimize its delivery and efficacy. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability following oral administration, with a half-life that allows for repeated dosing regimens. The glucopyranoside group enhances water solubility, which is crucial for intravenous formulations, ensuring rapid absorption and distribution throughout the body.
Regulatory considerations are essential when advancing Isoscoparin-2”-β-D-glucopyranoside towards clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required by regulatory agencies such as the FDA and EMA. Preclinical safety studies have been conducted to assess potential side effects and establish safe dosage ranges, paving the way for human trials.
The future direction of research on Isoscoparin-2”-β-D-glucopyranoside includes exploring its potential in combination therapies with other drugs or biomolecules. Synergistic effects could enhance therapeutic outcomes while minimizing side effects. Additionally, computational modeling and high-throughput screening techniques are being employed to identify new derivatives with improved pharmacological properties.
In conclusion, Isoscoparin-2”-β-D-glucopyranoside represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse therapeutic applications. Its potential in modulating inflammatory pathways, inducing apoptosis in cancer cells, protecting against neurodegenerative diseases, and optimizing pharmacokinetic profiles makes it a valuable compound for further research and development. As scientific understanding continues to evolve, Isoscoparin-2”-β-D-glucopyranoside may emerge as a cornerstone in the treatment of various diseases.
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